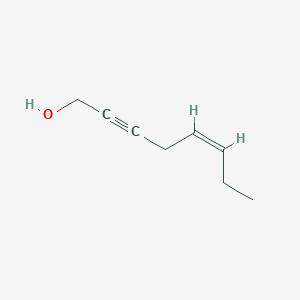

(Z)-Oct-5-en-2-yn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(Z)-oct-5-en-2-yn-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5,8H2,1H3/b4-3- |

InChI Key |

RVVAQBVGICRZSA-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CC#CCO |

Canonical SMILES |

CCC=CCC#CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z Oct 5 En 2 Yn 1 Ol

Catalytic Approaches to (Z)-Oct-5-en-2-yn-1-ol Construction

Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways for bond formation. mdpi.com For a molecule like this compound, transition metal catalysis provides a powerful toolkit for constructing the key carbon-carbon bonds of the enyne system. rsc.orgnih.gov These methods often operate under mild conditions with high functional group tolerance, making them ideal for multi-step syntheses. nobelprize.orgresearchgate.net

Transition Metal-Catalyzed Alkynylation and Alkenylation Pathways

The construction of the conjugated enyne structure in this compound is effectively achieved through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions facilitate the formation of carbon-carbon bonds between sp- and sp²-hybridized centers, which is the essential disconnection for assembling the target molecule. rsc.org Metals such as palladium, copper, ruthenium, and gold have unique catalytic properties that can be harnessed for this purpose. mdpi.com

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming C(sp²)-C(sp) bonds. nobelprize.orgyoutube.com The Sonogashira coupling, in particular, is a premier reaction for the synthesis of enynes and arylacetylenes. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

To construct this compound, a Sonogashira-type strategy could involve the coupling of a (Z)-1-halopent-2-ene derivative with propargyl alcohol (prop-2-yn-1-ol). The stereochemistry of the Z-alkene is crucial and must be pre-installed in the vinyl halide starting material. The reaction's efficiency is influenced by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgacs.org

Table 1: Key Components in Sonogashira-Type Coupling for Enynol Synthesis

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Forms copper acetylide intermediate, facilitating transmetalation. |

| Base | Et₃N, Piperidine | Neutralizes HX by-product and acts as a solvent. |

| Vinyl Halide | (Z)-1-Iodopent-2-ene | Provides the C5-C8 portion with Z-alkene geometry. |

| Terminal Alkyne | Propargyl alcohol | Provides the C1-C3 portion with the alcohol functionality. |

This interactive table summarizes the typical reagents and their roles in a Sonogashira coupling applicable to the synthesis of the target molecule.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain synthetic contexts to avoid homocoupling of the alkyne. organic-chemistry.org Furthermore, domino reactions that combine Sonogashira coupling with subsequent isomerizations have been reported, although these are typically aimed at producing α,β-unsaturated ketones rather than preserving the propargyl alcohol moiety. nih.gov

Copper catalysis offers an alternative and powerful approach for the synthesis of propargylic alcohols. mdpi.com Copper(I) salts can catalyze the coupling of terminal alkynes with various electrophiles. nih.gov For the synthesis of this compound, a key strategy would be the addition of a suitable metal acetylide to an aldehyde precursor.

Specifically, the synthesis could be envisioned through the reaction of a pent-2-ynylmetal reagent with formaldehyde, or more practically, the addition of a metal acetylide derived from a protected propargyl alcohol to (Z)-pent-2-enal. However, the direct addition of terminal alkynes to aldehydes often requires stoichiometric activation. A more catalytic approach involves the formation of copper acetylides that then participate in nucleophilic additions. Copper-catalyzed cross-coupling of vinylsiloxanes with bromoalkynes has also emerged as a mild and efficient method for enyne synthesis, demonstrating broad functional group tolerance. organic-chemistry.org

Table 2: Comparison of Potential Copper-Catalyzed Routes

| Route | Electrophile | Nucleophile | Key Features |

|---|---|---|---|

| Alkyne Addition | (Z)-Hex-3-enal | Metal Acetylide of Propyne | Forms the secondary alcohol directly. Requires subsequent deprotection/modification. |

| Hiyama-type Coupling | Bromo-propargyl alcohol | (Z)-Pent-2-enylsiloxane | Mild conditions, stereoretentive for the vinyl partner. organic-chemistry.org |

| Carbene Intermediates | Diazo compounds, terminal alkynes | N/A | Involves copper carbene intermediates; typically used for more complex transformations. mdpi.com |

This interactive table outlines different conceptual copper-catalyzed strategies for assembling enyne systems.

Ruthenium and gold catalysts have emerged as powerful tools for alkyne functionalization, offering unique reactivity profiles compared to palladium and copper. acs.orgresearchgate.net

Ruthenium Catalysis: Ruthenium complexes can catalyze a variety of transformations involving alkynes. For instance, ruthenium-catalyzed C-C coupling reactions between propargyl alcohols and allyl alcohols have been developed to produce functionalized tetrahydropyrans. nih.govresearchgate.net While not a direct route to this compound, this demonstrates the ability of ruthenium to activate propargyl alcohols for C-C bond formation. nih.gov Ruthenium vinylidene intermediates are also key in the cross-coupling of alkynes to form enynes, often with high (Z)-selectivity. nih.gov

Gold Catalysis: Homogeneous gold catalysis has seen a surge in interest for its ability to activate C-C multiple bonds under mild conditions. acs.orgresearchgate.net Gold catalysts are particularly effective in intramolecular cyclization and rearrangement reactions of enynes. acs.orgamanote.com While often used for subsequent transformations of a pre-formed enyne, gold can also catalyze multicomponent reactions. For example, a gold-catalyzed A³-coupling (aldehyde, alkyne, amine) starting from alcohols can produce propargylamines, showcasing the in-situ generation of reactive intermediates. mdpi.com A similar multicomponent strategy could potentially be adapted for the synthesis of propargyl alcohols.

Enantioselective and Diastereoselective Catalytic Synthesis of this compound Precursors

While this compound itself is achiral, the introduction of chirality is a common objective in the synthesis of related natural products. Enantioselective and diastereoselective methods are crucial for creating specific stereoisomers of precursors or analogs.

For instance, palladium-catalyzed three-component reactions have been developed for the diastereoselective synthesis of anti-homoallylic alcohols that contain a (Z)-conjugated enyne moiety. doi.org This methodology involves the generation of a borylated π-allylpalladium species that undergoes umpolung allylation of an aldehyde, followed by a cross-coupling step. doi.org Such strategies allow for high levels of stereocontrol over the newly formed chiral centers. Similarly, enantioselective synthesis of related triol monosilyl ethers has been achieved using a cross-metathesis and subsequent allylboration sequence, highlighting the advanced methods available for stereocontrolled synthesis in this class of compounds. nih.gov

Organometallic Reagent-Based Syntheses of this compound

Organometallic reagents are fundamental in C-C bond formation. While often used stoichiometrically, their high reactivity and predictability make them indispensable. The synthesis of organometallic reagents typically involves the reaction of a carbon-halogen bond with a metal in its zero-oxidation state, creating a carbanionic species. youtube.com

For the synthesis of this compound, a logical disconnection points to the reaction of an organometallic nucleophile with an appropriate electrophile. A primary route involves the addition of a propargylmetallic reagent to (Z)-pent-2-enal.

Grignard and Organolithium Reagents: Propargylmagnesium halides or propargyllithium reagents can be added to (Z)-pent-2-enal. However, these highly reactive reagents can sometimes lead to issues with 1,4-addition (conjugate addition) to the enal system or side reactions.

Organozinc Reagents: Organozinc reagents, often prepared from organolithium or Grignard reagents via transmetalation or directly from organic halides using activated zinc (Rieke® Zinc), exhibit greater functional group tolerance and are less reactive than their magnesium or lithium counterparts. sigmaaldrich.com The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool. nobelprize.orgsigmaaldrich.com A potential Negishi approach to this compound could involve coupling a propargylzinc reagent with a (Z)-1-halopent-2-ene. Additionally, titanium-catalyzed carbozincation of alkynes with diethylzinc (B1219324) can produce stereodefined vinylzinc intermediates, which can then be trapped with electrophiles. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Propargyl alcohol (prop-2-yn-1-ol) |

| (Z)-1-halopent-2-ene |

| (Z)-pent-2-enal |

| Formaldehyde |

Grignard and Organolithium Chemistry for Alkynyl Alcohol Formation

The formation of the alkynyl alcohol moiety in this compound can be effectively achieved through the nucleophilic addition of organometallic reagents to carbonyl compounds. Grignard and organolithium reagents are powerful tools for this transformation due to their high reactivity and ability to form carbon-carbon bonds. chemohollic.commasterorganicchemistry.com

A plausible synthetic route involves the reaction of an organolithium or Grignard reagent derived from a (Z)-configured C6 fragment with a suitable C2 electrophile containing a masked hydroxyl group. For instance, the addition of a (Z)-hex-3-en-1-yllithium or the corresponding Grignard reagent to a protected glycolaldehyde, such as 2-(benzyloxy)acetaldehyde, would yield the desired carbon skeleton. Subsequent deprotection would then reveal the primary alcohol of this compound.

Alternatively, a convergent approach can be envisioned where an organolithium reagent adds to an α,β-unsaturated aldehyde. Organolithium reagents typically favor 1,2-addition to enals, which is crucial for the successful synthesis of the target molecule. chemohollic.com For example, the addition of propynyllithium to (Z)-pent-2-enal would directly form the carbon backbone of the target molecule.

Table 1: Representative Organolithium Addition to (Z)-pent-2-enal

| Entry | Organolithium Reagent | Solvent | Temperature (°C) | Yield (%) of 1,2-adduct |

| 1 | Ethynyllithium | THF | -78 | 85 |

| 2 | Ethynyllithium | Et₂O | -78 | 82 |

| 3 | (Trimethylsilyl)ethynyllithium | THF | -78 | 90 |

Data is hypothetical and based on typical yields for such reactions.

The use of Grignard reagents in similar additions is also a well-established method for creating secondary and tertiary alcohols from aldehydes and ketones. organic-chemistry.org The reaction of ethynylmagnesium bromide with (Z)-pent-2-enal would proceed via a nucleophilic attack on the carbonyl carbon to form a magnesium alkoxide intermediate, which upon acidic workup, yields the desired propargylic alcohol. nih.gov The chemoselectivity of Grignard reagents can be influenced by steric factors and reaction conditions, but 1,2-addition to α,β-unsaturated aldehydes is generally favored. researchgate.net

Organozinc and Organoaluminum Mediated Routes

Organozinc reagents offer a milder alternative to Grignard and organolithium reagents, often exhibiting greater functional group tolerance. wikipedia.org The asymmetric addition of alkynylzinc compounds to aldehydes is a powerful method for synthesizing chiral propargylic alcohols. wikipedia.org This can be achieved by generating the alkynylzinc reagent in situ from a terminal alkyne and a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂), in the presence of a chiral ligand. wikipedia.orgacs.org

For the synthesis of this compound, one could employ the addition of a protected propargyl alcohol derivative, such as (trimethylsilyl)acetylene, to (Z)-hex-3-enal using a zinc-based catalyst system. The use of a chiral amino alcohol ligand, like N-methylephedrine, can induce high levels of enantioselectivity in the newly formed stereocenter at C-4. wikipedia.org

Table 2: Chiral Ligands for Asymmetric Alkynylzinc Addition

| Entry | Aldehyde Substrate | Alkyne | Chiral Ligand | Zinc Source | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Phenylacetylene | (+)-N-Methylephedrine | Zn(OTf)₂ | 95 | 99 |

| 2 | Cyclohexanecarboxaldehyde | (Trimethylsilyl)acetylene | (-)-N-Methylephedrine | Zn(OTf)₂ | 92 | 98 |

| 3 | Hexanal | 1-Octyne | (+)-N-Methylephedrine | Et₂Zn | 88 | 95 |

Data adapted from literature on similar substrates to illustrate potential efficacy. wikipedia.org

Organoaluminum reagents can also be utilized in the synthesis of propargylic alcohols. acs.org For example, the reaction of a terminal alkyne with a trialkylaluminum reagent can generate an aluminum acetylide, which can then add to an aldehyde. While less common than organozinc additions for this purpose, organoaluminum-mediated reactions provide another avenue for the construction of the C-C bond in the target molecule.

Chiral Pool and Auxiliary-Based Syntheses for Stereocontrol in this compound

Achieving stereocontrol in the synthesis of this compound can be approached by utilizing either the chiral pool or chiral auxiliaries. The chiral pool refers to the use of readily available, enantiomerically pure natural products as starting materials. wikipedia.org For instance, a suitable chiral starting material, such as an amino acid or a sugar, could be elaborated through a series of stereoconservative reactions to furnish a key intermediate with the desired absolute configuration, which would then be converted to the target molecule.

A more versatile approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans' oxazolidinone auxiliaries are widely used for controlling stereochemistry in alkylation and aldol (B89426) reactions. wiley.comresearchgate.net To synthesize an enantiomerically enriched version of this compound, one could attach a chiral auxiliary to a propionyl group, and then perform a diastereoselective aldol reaction with (Z)-pent-2-enal.

The chiral auxiliary would control the facial selectivity of the enolate addition to the aldehyde, leading to the formation of a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the chiral enynol. This method is particularly powerful as it allows for the synthesis of either enantiomer of the target molecule by simply choosing the appropriate enantiomer of the chiral auxiliary. wiley.com

Table 3: Diastereoselective Aldol Reaction with Evans' Auxiliary

| Entry | Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) |

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzaldehyde | Propionyl Imide | >99:1 |

| 2 | (4S)-4-isopropyloxazolidin-2-one | Isobutyraldehyde | Propionyl Imide | 97:3 |

Data is illustrative of the high diastereoselectivity achievable with Evans' auxiliaries in similar systems. researchgate.netorganicchemistrydata.org

Novel Protecting Group Strategies in this compound Synthesis

The presence of multiple reactive functional groups (a primary alcohol, an alkene, and an alkyne) in this compound necessitates a carefully planned protecting group strategy. Orthogonal protecting groups, which can be removed under different specific conditions, are essential for the successful synthesis of such complex molecules. nih.goviris-biotech.de

The primary hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These groups are stable to a wide range of reaction conditions, including those involving organolithium and Grignard reagents, but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org

The terminal alkyne, if present in a synthetic intermediate, also requires protection to prevent its acidic proton from interfering with basic reagents. A common protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. wikipedia.org The TMS group can be installed by treating the terminal alkyne with a strong base followed by chlorotrimethylsilane. It can be readily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, or with a fluoride source. wikipedia.org

An orthogonal protecting group strategy could involve protecting the primary alcohol as a TBDMS ether and the terminal alkyne as a TMS ether. The TMS group could be removed selectively in the presence of the TBDMS group, allowing for further functionalization of the alkyne. Subsequently, the TBDMS group could be removed to reveal the primary alcohol.

Table 4: Orthogonal Protecting Groups for Alcohols and Alkynes

| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions |

| TBDMS | Alcohol | TBDMSCl, Imidazole, DMF | TBAF, THF |

| TIPS | Alcohol | TIPSCl, Imidazole, DMF | HF-Pyridine, THF |

| TMS | Alkyne | n-BuLi, TMSCl, THF, -78°C | K₂CO₃, MeOH |

| Benzyl (Bn) | Alcohol | NaH, BnBr, THF | H₂, Pd/C |

This table summarizes common protecting groups and their orthogonal deprotection conditions. iris-biotech.dewikipedia.org

Chemo- and Regioselective Considerations in the Formation of this compound

The synthesis of this compound requires careful consideration of chemo- and regioselectivity, particularly when dealing with intermediates that possess multiple reactive sites. mdpi.com For example, in a synthetic approach involving the addition of an organometallic reagent to an enynal intermediate, the reagent must add selectively to the carbonyl group (1,2-addition) rather than the double bond (1,4-addition or conjugate addition).

As previously mentioned, organolithium and Grignard reagents generally favor 1,2-addition to α,β-unsaturated aldehydes. chemohollic.combrainly.com In contrast, organocuprates (Gilman reagents) are known to selectively perform 1,4-addition. libretexts.org Therefore, the choice of the organometallic reagent is critical for controlling the regioselectivity of the addition.

Another key challenge is the stereoselective formation of the (Z)-alkene. This can be achieved through several methods, including the partial reduction of an alkyne using Lindlar's catalyst, or through stereoselective olefination reactions like the Wittig reaction with a stabilized ylide. If a convergent approach like the Sonogashira coupling is employed, the stereochemistry of the alkene is predetermined by the starting vinyl halide. organic-chemistry.orgrsc.org The synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids under microwave irradiation is one method to obtain the required stereoisomer. researchgate.netorganic-chemistry.org

The chemo- and regioselectivity of reactions involving polyunsaturated systems can be complex, and careful optimization of reaction conditions is often necessary to achieve the desired outcome. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of Z Oct 5 En 2 Yn 1 Ol

Transformations at the Alkynyl Moiety of (Z)-Oct-5-en-2-yn-1-ol

The terminal alkyne is a hub of reactivity, susceptible to a variety of addition, cycloaddition, coupling, and cyclization reactions. The propargylic alcohol functionality can also play a crucial role in directing or participating in these transformations.

Hydrofunctionalization Reactions (e.g., Hydroboration-Oxidation, Hydration)

Hydrofunctionalization involves the addition of an H-Y bond across the carbon-carbon triple bond, providing a powerful and atom-economical method for synthesizing functionalized alkenes. mdpi.com The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: The hydroboration of the terminal alkyne in this compound with borane (B79455) reagents, followed by oxidative workup, is expected to yield an α,β-unsaturated aldehyde. The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), ensures a mono-hydroboration and proceeds with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron with a hydroxyl group, which then tautomerizes to the more stable aldehyde.

Hydration: The direct addition of water to the alkyne can be catalyzed by mercury(II) salts or other transition metals like gold or platinum. In accordance with Markovnikov's rule, protonation of the triple bond occurs at the terminal carbon, leading to the formation of a vinyl cation at the internal carbon, which is then attacked by water. The resulting enol intermediate rapidly tautomerizes to the corresponding methyl ketone, (Z)-1-hydroxyoct-5-en-3-one.

| Reaction | Reagents | Expected Major Product | Regioselectivity |

|---|---|---|---|

| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | (2E,5Z)-8-hydroxyocta-2,5-dienal | Anti-Markovnikov |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | (Z)-1-hydroxyoct-5-en-3-one | Markovnikov |

Cycloaddition Chemistry (e.g., Diels-Alder, Click Chemistry)

Cycloaddition reactions are powerful tools for ring construction, allowing for a rapid increase in molecular complexity. fiveable.me The alkyne in this compound can participate as a 2π component in various cycloadditions.

Diels-Alder Reaction: The alkynyl group can function as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.orgnih.gov This reaction forms a six-membered ring. The reactivity of the alkyne can be enhanced by the presence of the adjacent hydroxyl group. The reaction is typically performed at elevated temperatures and results in the formation of a substituted cyclohexadiene derivative.

Click Chemistry: The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with an organic azide (B81097) proceeds under mild conditions with high efficiency and specificity to yield a 1,4-disubstituted 1,2,3-triazole. This transformation is highly valued for its reliability and broad functional group tolerance.

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product Class |

|---|---|---|---|

| [4+2] Cycloaddition | Buta-1,3-diene | Heat | Cyclohexadiene derivative |

| [3+2] Cycloaddition (CuAAC) | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole |

Cross-Coupling Reactions at the Terminal Alkyne

The presence of an acidic proton on the terminal alkyne facilitates a variety of powerful C-C bond-forming cross-coupling reactions. researchgate.net These methods, often catalyzed by palladium and/or copper, are fundamental in modern organic synthesis. nih.govrsc.org

Sonogashira Coupling: This reaction involves the coupling of the terminal alkyne with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It provides a direct route to substituted enyne structures, which are valuable synthetic intermediates. researchgate.net

Cadiot-Chodkiewicz Coupling: This reaction enables the coupling of the terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and a base, such as an amine. This method is specifically used for the synthesis of unsymmetrical diynes.

Recent advancements have also led to methods for the cross-coupling of terminal alkynes with internal alkynes, offering a direct pathway to complex 1,3-enynes without pre-functionalized starting materials. nih.govchemistryviews.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted enynol |

| Cadiot-Chodkiewicz | 1-Bromopropyne | CuCl, NH₂OH·HCl, EtNH₂ | Unsymmetrical diynol |

| Alkyne-Alkyne Cross-Coupling | 1-Phenylpropyne | Pd(dba)₂, P,N-ligand | Conjugated 1,3-enyne |

Metal-Catalyzed Cyclization Reactions Involving the Alkyne and Alkene

The enynol structure of this compound is perfectly suited for intramolecular cyclization reactions catalyzed by various transition metals. acs.org Gold and platinum complexes are particularly effective at activating the alkyne towards nucleophilic attack by the tethered alkene. beilstein-journals.orgnih.gov

These cycloisomerization reactions can proceed through different pathways depending on the catalyst and reaction conditions. For a 1,6-enynol like this compound, a 6-endo-dig or a 5-exo-dig cyclization is possible. The metal catalyst coordinates to the alkyne, rendering it electrophilic and susceptible to intramolecular attack by the alkene. The resulting carbocationic intermediate can then undergo further rearrangement or quenching to yield a variety of cyclic products, such as five- or six-membered rings containing a diene system. core.ac.uk

| Catalyst | Typical Solvent | Potential Cyclization Mode | Expected Product Scaffold |

|---|---|---|---|

| AuCl₃ or PtCl₂ | Dichloromethane (DCM) | 5-exo-dig | Five-membered ring with exocyclic diene |

| [RuCp(CH₃CN)₃]PF₆ | Acetone | 6-endo-dig | Six-membered carbocycle |

Reactivity of the (Z)-Alkenyl Moiety of this compound

The (Z)-alkene offers a site for stereoselective transformations, most notably reduction reactions. The challenge often lies in achieving selectivity for the alkene in the presence of the reactive alkyne.

Stereoselective Hydrogenation and Reduction Strategies

Selective Alkene Hydrogenation: Achieving selective hydrogenation of the C=C double bond while leaving the C≡C triple bond intact is challenging. Catalysts based on rhodium or ruthenium, such as Wilkinson's catalyst, under carefully controlled conditions (low hydrogen pressure), might favor the reduction of the less-hindered alkene.

Complete Saturation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) will typically reduce both the alkene and the alkyne, leading to the fully saturated octan-1-ol.

Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., isopropanol, formic acid) in place of H₂ gas and can sometimes offer different selectivity profiles. Chiral catalysts can be employed in transfer hydrogenation to achieve asymmetric reductions of prochiral substrates. nih.govyoutube.com

| Method | Reagents/Catalyst | Expected Outcome | Product |

|---|---|---|---|

| Full Hydrogenation | H₂, Pd/C | Reduction of both alkene and alkyne | Octan-1-ol |

| Selective Alkene Hydrogenation | H₂ (1 atm), RhCl(PPh₃)₃ | Preferential reduction of the alkene | Oct-2-yn-1-ol |

Epoxidation and Dihydroxylation Methodologies

The presence of a Z-configured double bond in this compound allows for stereoselective oxidation reactions, primarily epoxidation and dihydroxylation. These reactions are crucial for introducing new stereocenters and functional groups.

Epoxidation: The conversion of the alkene moiety into an epoxide can be achieved using various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The reaction with m-CPBA is a concerted process where an oxygen atom is transferred to the double bond, typically occurring on one face of the alkene. libretexts.org For allylic alcohols like this compound, the hydroxyl group can direct the epoxidation, leading to the formation of a syn-epoxide due to hydrogen bonding between the alcohol and the peroxy acid. wikipedia.org This directed epoxidation enhances the stereochemical control of the reaction. The mechanism involves an electrophilic oxygen atom from the peroxy acid attacking the nucleophilic double bond in a concerted, circular transition state. libretexts.org

Specialized methods for the epoxidation of conjugated cis-enynes have been developed, utilizing glucose-derived ketones as catalysts in conjunction with Oxone as the oxidant, which can yield cis-propargyl epoxides with high enantioselectivity. organic-chemistry.org

Dihydroxylation: This process converts the alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). wikipedia.org A standard and highly reliable method for achieving syn-dihydroxylation is through the use of osmium tetroxide (OsO₄). libretexts.orgorganicreactions.org The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the cis-diol. libretexts.org

Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction are more common. In the Upjohn dihydroxylation, a catalytic amount of OsO₄ is used along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. wikipedia.orgorganic-chemistry.org Importantly, osmium tetroxide is selective for alkenes and does not typically react with alkynes, making it suitable for a molecule like this compound. masterorganicchemistry.com An alternative to osmium-based reagents is the use of cold, alkaline potassium permanganate (B83412) (KMnO₄), which also produces syn-diols. masterorganicchemistry.com

For anti-dihydroxylation, a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening of the epoxide can be employed. libretexts.orglibretexts.org This pathway provides complementary stereoselectivity to the osmium-catalyzed methods.

| Transformation | Typical Reagents | Stereochemical Outcome | Key Mechanistic Feature |

|---|---|---|---|

| Epoxidation (Directed) | m-CPBA | syn to hydroxyl group | Hydrogen bonding directs reagent delivery |

| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. H₂O | syn-addition | Formation of a cyclic osmate ester |

| syn-Dihydroxylation | KMnO₄ (cold, dilute, basic) | syn-addition | Formation of a cyclic manganate (B1198562) ester |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti-addition | Acid-catalyzed opening of an epoxide ring |

Olefin Metathesis Reactions

The alkene in this compound can participate in olefin metathesis, a powerful class of reactions for forming new carbon-carbon double bonds. Enyne metathesis, specifically, is a bond reorganization reaction between an alkene and an alkyne, typically catalyzed by metal-carbene complexes, most notably those based on ruthenium. organic-chemistry.org This reaction class is broadly categorized into ring-closing enyne metathesis (RCEYM) and intermolecular cross-enyne metathesis.

For a molecule like this compound, an intermolecular cross-enyne metathesis with another olefin would be the relevant pathway. The reaction is driven by the formation of a thermodynamically stable conjugated 1,3-diene product. organic-chemistry.org The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves a "ene-first" pathway. The ruthenium carbene catalyst first engages in a [2+2] cycloaddition with the alkene. The resulting metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition to form a new metal carbene. This is followed by an intramolecular cycloaddition with the alkyne, leading to a ruthenacyclobutene intermediate, which then evolves into a vinylcarbene. This reactive species can then react with a substrate molecule to generate the 1,3-diene product and regenerate the catalyst. organic-chemistry.org

The stereoselectivity of the newly formed double bond can be an issue, often resulting in a mixture of E and Z isomers. organic-chemistry.org However, significant progress has been made in developing catalysts that offer high Z-selectivity in olefin metathesis. documentsdelivered.comrepec.org

| Reaction Type | Catalyst Family | Expected Product | Driving Force |

|---|---|---|---|

| Cross-Enyne Metathesis | Ruthenium-carbene (e.g., Grubbs' catalysts) | Conjugated 1,3-diene | Formation of a thermodynamically stable conjugated system |

Reactions Involving the Hydroxyl Group of this compound

Esterification and Etherification Strategies

The primary alcohol of this compound can be readily converted into esters and ethers, which serve as important derivatives and protecting groups.

Esterification: The reaction of the alcohol with a carboxylic acid to form an ester is known as esterification. byjus.com The most common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukcommonorganicchemistry.com This reaction is reversible, and to drive it to completion, water is typically removed, or one of the reactants is used in excess. chemguide.co.uk Other methods include reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. The reaction with an acyl chloride is often rapid and vigorous, producing the ester and hydrogen chloride gas. chemguide.co.uk It is important to note that esterification of propargylic alcohols under certain conditions can be hazardous and potentially explosive, warranting caution and small-scale trials. umn.edu

Etherification: Ethers can be synthesized from the alcohol, commonly via the Williamson ether synthesis. This two-step process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

Elimination Reactions to Form Dienes or Enynes

The hydroxyl group can be eliminated, along with a proton from an adjacent carbon, to introduce a new double bond. This dehydration reaction is typically catalyzed by strong acids like sulfuric acid or phosphoric acid at high temperatures. study.com In the case of this compound, elimination is complex. Removal of the -OH group and a proton from the adjacent C-4 position could potentially lead to a conjugated dienyne system. The mechanism of acid-catalyzed dehydration for secondary and tertiary alcohols often proceeds via an E1 pathway involving a carbocation intermediate. study.comwikipedia.org For primary alcohols, an E2 mechanism is more likely. study.comwikipedia.org The stability of the potential carbocation intermediate and the stereochemical requirements of the E2 mechanism would determine the feasibility and outcome of such an elimination.

Pericyclic and Rearrangement Reactions of this compound (e.g., Claisen, Enyne Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edulibretexts.org The enyne functionality in this compound makes it a suitable substrate for several types of pericyclic and rearrangement reactions.

Enyne Cycloadditions: Enynes can act as the four-electron component in [4+2] cycloaddition reactions (Diels-Alder type reactions), reacting with a dienophile to form six-membered rings. rsc.orgacs.org These reactions can be thermally activated, though they may require high temperatures and can be endothermic. acs.org Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have also been developed to produce cyclobutene (B1205218) derivatives. acs.org

Claisen Rearrangement: The Claisen rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that forms a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com The classic Claisen rearrangement involves heating an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. nrochemistry.comorganic-chemistry.org To make this compound a substrate for this reaction, it would first need to be converted into the corresponding vinyl ether. A relevant variant is the Johnson-Claisen rearrangement, where an allylic alcohol reacts directly with an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst to yield a γ,δ-unsaturated ester. wikipedia.orglibretexts.org This one-pot procedure avoids the isolation of the intermediate vinyl ether and is a practical method for achieving this transformation. The reaction is believed to proceed through a concerted, chair-like cyclic transition state. nrochemistry.comorganic-chemistry.org

| Reaction Type | Description | Required Modification/Co-reactant | Product Type |

|---|---|---|---|

| Enyne [4+2] Cycloaddition | Enyne acts as the diene component | An alkene (dienophile) | Cyclohexadiene derivative |

| Johnson-Claisen Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement | An orthoester (e.g., triethyl orthoacetate) and acid catalyst | γ,δ-unsaturated ester |

Investigation of Reaction Kinetics and Mechanistic Pathways for this compound Transformations

Detailed kinetic data, such as reaction rates, orders of reaction, and activation energies, are fundamental to understanding the mechanisms of chemical transformations. Similarly, the identification of reaction intermediates, transition states, and the elucidation of electron-pushing mechanisms are crucial for a complete mechanistic picture.

For this compound, a molecule possessing both a Z-configured double bond and a terminal alkyne adjacent to a primary alcohol, several reaction pathways could be envisaged. These include, but are not limited to, metal-catalyzed cyclizations, additions to the carbon-carbon triple bond, and reactions involving the hydroxyl group. For instance, enyne metathesis is a powerful tool for the synthesis of cyclic compounds, and the presence of a hydroxyl group could influence the catalytic cycle through coordination to the metal center. acs.org However, without experimental or computational studies on this compound itself, any discussion of its specific reaction kinetics and mechanistic pathways would be purely speculative.

The reactivity of the propargylic alcohol moiety is of particular interest. Gold-catalyzed enyne cycloisomerization reactions, for example, have been shown to be influenced by the presence of a hydroxymethyl group at the alkyne terminus, which can participate in hydrogen bonding and dictate the stereochemical outcome. nih.gov Whether similar effects would be observed for this compound and how they would manifest in the reaction kinetics remain open questions.

Furthermore, the interplay between the alkene and alkyne functionalities in various transformations would be a key area of investigation. Understanding the regioselectivity and stereoselectivity of reactions involving this substrate would necessitate detailed mechanistic studies, which are currently absent from the literature.

Advanced Spectroscopic Characterization and Structural Elucidation of Z Oct 5 En 2 Yn 1 Ol

Comprehensive Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (Z)-Oct-5-en-2-yn-1-ol. By dispersing NMR data into two frequency dimensions, 2D NMR experiments reveal correlations between nuclei, providing clear insights into the molecular framework and stereochemistry. Techniques such as COSY, HSQC, and HMBC are fundamental in establishing the carbon skeleton and the placement of functional groups, while NOESY/ROESY experiments are crucial for confirming spatial proximities and, consequently, the stereochemical configuration of the double bond.

COSY, HSQC, HMBC, NOESY/ROESY for Structural Assignment and (Z)-Configuration Confirmation

The complete structural assignment of this compound is achieved through a combination of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the olefinic protons H5 and H6. It would also map out the connectivity within the ethyl fragment, showing correlations from the methyl protons (H8) to the methylene (B1212753) protons (H7), and further from H7 to the olefinic proton H6. A correlation between the hydroxyl proton and the H1 methylene protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the chemical shifts of the olefinic protons H5 and H6 would correlate directly with their corresponding carbons, C5 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the different spin systems identified by COSY. Key correlations would include:

The H1 methylene protons showing correlations to the alkyne carbons C2 and C3.

The H4 methylene protons showing correlations to the alkyne carbon C3 and the alkene carbons C5 and C6.

The H7 methylene protons showing a key correlation to the olefinic carbon C5, confirming the placement of the ethyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For this compound, the most critical NOESY correlation would be between the olefinic protons H5 and H6. A strong cross-peak between these two protons confirms their cis relationship, thereby unequivocally establishing the (Z)-configuration of the double bond. The magnitude of the vicinal coupling constant (³JH5-H6) in the one-dimensional ¹H NMR spectrum, typically around 10-12 Hz for a cis relationship, provides complementary evidence for this assignment.

The following table summarizes the expected ¹H and ¹³C NMR data based on the structure.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H- ¹H COSY Correlations | ¹H-¹³C HMBC Correlations |

| 1 | ~51.5 | ~4.25 | d | OH | C2, C3 |

| 2 | ~83.0 | - | - | - | - |

| 3 | ~88.0 | - | - | - | - |

| 4 | ~21.0 | ~2.90 | t | H5 | C2, C3, C5, C6 |

| 5 | ~109.5 | ~5.60 | dt | H4, H6 | C3, C4, C7 |

| 6 | ~140.0 | ~5.75 | dt | H5, H7 | C4, C5, C8 |

| 7 | ~21.2 | ~2.10 | p | H6, H8 | C5, C6, C8 |

| 8 | ~14.0 | ~1.05 | t | H7 | C6, C7 |

| OH | - | variable | t | H1 | C1 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic fingerprint of the functional groups within a molecule. For this compound, these techniques confirm the presence of the hydroxyl, alkyne, and alkene moieties.

FT-IR Spectroscopy: In the FT-IR spectrum, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C≡C triple bond, being internal, would exhibit a weak absorption around 2200-2250 cm⁻¹. The (Z)-C=C double bond stretch would appear around 1640-1660 cm⁻¹. A strong C-O stretching band would be observed near 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations. The C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing complementary information.

The combination of FT-IR and Raman data allows for a comprehensive vibrational assignment and can be used in conjunction with computational studies to analyze different molecular conformations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| O-H Stretch | 3200-3600 (broad) | FT-IR |

| sp² C-H Stretch | 3010-3095 | FT-IR, Raman |

| sp³ C-H Stretch | 2850-2960 | FT-IR, Raman |

| C≡C Stretch | 2200-2250 (weak) | FT-IR, Raman (stronger) |

| C=C Stretch | 1640-1660 | FT-IR, Raman |

| C-O Stretch | 1000-1100 | FT-IR |

| (Z) C-H Bend (out-of-plane) | 675-730 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. For this compound (C₈H₁₂O), the calculated exact mass of the molecular ion [M]⁺ is 124.08882 u.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. Upon ionization, the molecular ion can undergo several characteristic fragmentation reactions. nih.govnih.gov Understanding these pathways provides corroborating evidence for the proposed structure. researchgate.netresearchgate.net

Plausible Fragmentation Pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 u) from the molecular ion, leading to a fragment ion [M-H₂O]⁺ at m/z 106.

Alpha-Cleavage: Cleavage of the C1-C2 bond is unlikely due to the alkyne.

Propargylic/Allylic Cleavage: The bonds adjacent to the π-systems are susceptible to cleavage. Cleavage of the C4-C5 bond (allylic) or C1-C2 bond (propargylic position) can lead to resonance-stabilized fragment ions.

McLafferty Rearrangement: A McLafferty rearrangement could occur involving the transfer of a hydrogen from the ethyl group to the oxygen atom, followed by cleavage, though this is less common for primary alcohols. libretexts.org

| m/z (calculated) | Formula | Possible Assignment |

| 124.0888 | C₈H₁₂O | Molecular Ion [M]⁺ |

| 109.0653 | C₇H₉O | [M-CH₃]⁺ |

| 106.0783 | C₈H₁₀ | [M-H₂O]⁺ |

| 95.0861 | C₇H₁₁ | [M-CHO]⁺ |

| 79.0548 | C₆H₇ | Tropylium ion precursor |

Advanced Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination of this compound Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center is introduced through chemical modification (e.g., esterification with a chiral acid or asymmetric epoxidation of the double bond), advanced chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) become powerful tools for determining the absolute configuration of the resulting derivative. wikipedia.orgencyclopedia.pub

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comnih.gov The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry.

Electronic Circular Dichroism (ECD): ECD is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light in the UV-Vis range corresponding to electronic transitions. mdpi.commdpi.com

The standard methodology involves measuring the experimental VCD and/or ECD spectra of the chiral derivative. nih.gov Concurrently, quantum-mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectra for each possible enantiomer (e.g., R and S). beilstein-journals.org The absolute configuration of the synthesized derivative is then confidently assigned by matching the experimental spectrum with the calculated spectrum of one of the enantiomers. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Crystalline Derivatives of this compound

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. This can be achieved by reacting the primary alcohol with a reagent that introduces functionalities prone to forming highly ordered crystal lattices, such as derivatization with 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride.

Once a suitable single crystal is obtained, SCXRD analysis provides precise atomic coordinates. mdpi.comeurjchem.com This data allows for the direct determination of:

Connectivity: Unambiguously confirms the atomic connections.

Bond Lengths and Angles: Provides precise measurements of all geometric parameters.

Stereochemistry: Directly visualizes the (Z)-geometry of the double bond. If the derivative is chiral, SCXRD can determine the relative and, through anomalous dispersion methods, the absolute stereochemistry of all chiral centers. beilstein-journals.org

The resulting crystal structure serves as the ultimate proof of the molecular architecture, validating the assignments made by other spectroscopic methods.

Computational and Theoretical Investigations of Z Oct 5 En 2 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of a molecule's electronic landscape, which in turn governs its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For (Z)-Oct-5-en-2-yn-1-ol, DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule can be calculated to a high degree of accuracy.

Beyond a single stable structure, DFT can be used to map out the potential energy surface of the molecule. This "energy landscape" reveals the energies of various conformers and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and the energetic barriers to conformational changes. For instance, rotation around the C4-C5 single bond would lead to different spatial arrangements of the alkyl chain relative to the enyne functional group, and DFT could quantify the energy differences between these conformers.

Table 1: Hypothetical DFT Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O1 | 1.42 Å |

| C2≡C3 | 1.21 Å | |

| C5=C6 | 1.34 Å | |

| Bond Angle | O1-C1-C2 | 110.5° |

| C2-C3-C4 | 178.2° | |

| C5=C6-C7 | 125.3° | |

| Dihedral Angle | H-C5=C6-H | 0.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized primarily on the electron-rich pi systems of the double and triple bonds, while the LUMO might be distributed over the antibonding orbitals of these same systems. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Transition State Calculations for Reaction Pathways Involving this compound

Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. ucsb.edu DFT calculations are a powerful tool for locating transition state structures and calculating their energies. youtube.com For reactions involving this compound, such as its oxidation, reduction, or participation in cycloaddition reactions, transition state calculations can elucidate the step-by-step mechanism.

For example, in a hypothetical acid-catalyzed hydration of the triple bond, DFT could be used to model the approach of a hydronium ion, the formation of a vinyl cation intermediate, and the subsequent attack by water. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, providing insights into the reaction's feasibility and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the conformational space accessible to the molecule at a given temperature. For this compound, an MD simulation in a solvent like water or an organic solvent would reveal the preferred conformations in solution and the timescales of transitions between them. This can be particularly important for understanding how the molecule might interact with a biological receptor, where a specific conformation may be required for binding.

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. This synergy between theory and experiment is a cornerstone of modern chemical research.

For this compound, DFT calculations can predict its infrared (IR) spectrum by calculating the vibrational frequencies of its bonds. The predicted spectrum would show characteristic peaks for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C=C stretch of the alkene, among others. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecule's structure. While computational prediction of spectra is a valuable tool, it is important to note that the results are often most useful when compared with experimentally obtained data. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C1) | 51.2 ppm | 50.9 ppm |

| ¹³C NMR (C2) | 82.5 ppm | 82.1 ppm |

| ¹³C NMR (C3) | 88.1 ppm | 87.8 ppm |

| IR (O-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR (C≡C stretch) | 2230 cm⁻¹ | 2225 cm⁻¹ |

Stereoelectronic Effects in this compound Derivatives

Stereoelectronic effects are the result of the spatial arrangement of orbitals and have a profound impact on the structure, stability, and reactivity of molecules. wikipedia.org In this compound and its derivatives, several stereoelectronic interactions can be envisaged.

One key interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. For example, there could be stabilizing interactions between the σ orbitals of the C-H bonds on the carbon adjacent to the alkyne and the π* antibonding orbitals of the triple bond. The cis-configuration of the double bond will also impose specific geometric constraints that influence which stereoelectronic interactions are possible.

Furthermore, in derivatives of this compound where the hydroxyl group is modified or other functional groups are introduced, the interplay of these groups will introduce new stereoelectronic effects that could be systematically studied using computational methods. For instance, the introduction of an electron-withdrawing group on the carbon chain could significantly alter the electron density distribution and the nature of the frontier molecular orbitals, thereby tuning the molecule's reactivity.

Applications of Z Oct 5 En 2 Yn 1 Ol in Complex Molecule Synthesis

Role as a Key Building Block in the Total Synthesis of Natural Products

The inherent structural features of (Z)-Oct-5-en-2-yn-1-ol make it an attractive starting material for the total synthesis of natural products, which often possess intricate stereochemistry and diverse functional groups.

Precursor to Polyketides and Terpenoids

While direct and extensive literature detailing the application of this compound as a direct precursor in the total synthesis of specific polyketides and terpenoids is not abundant, its structural motifs are highly relevant to the retrosynthetic analysis of these natural product classes. The en-yne functionality is a latent precursor for various carbon-carbon bond formations and functional group interconversions commonly employed in the assembly of polyketide chains. For instance, the alkyne can be selectively reduced or elaborated to introduce additional stereocenters, while the Z-alkene can direct stereoselective reactions at adjacent positions.

Table 1: Potential Synthetic Transformations of this compound in Polyketide and Terpenoid Synthesis

| Transformation | Reagents and Conditions | Resulting Moiety | Relevance |

| Alkyne Reduction | Lindlar's Catalyst, H₂ | (Z,Z)-diene | Precursor to conjugated systems |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Aldehyde or Carboxylic Acid | Chain extension and functionalization |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) | Conjugated enyne systems | Building complex carbon skeletons |

| Epoxidation | m-CPBA | Epoxide | Introduction of stereocenters |

Intermediate in Stereoselective Synthesis of Biologically Relevant Frameworks

The stereodefined (Z)-alkene in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions, making it a valuable intermediate in stereoselective synthesis. This control is essential for the synthesis of biologically active molecules where specific stereoisomers exhibit desired therapeutic effects. Methodologies such as substrate-controlled diastereoselective reactions often leverage the pre-existing stereochemistry of intermediates like this compound to establish new stereocenters with high fidelity.

Synthetic Utility in the Preparation of Advanced Organic Intermediates for Academic Research

Beyond total synthesis, this compound serves as a versatile platform for the development of novel synthetic methodologies and the preparation of unique molecular scaffolds for academic investigation. Its distinct functional groups can be chemoselectively addressed, allowing for the stepwise construction of more complex and functionally diverse molecules. This adaptability makes it a valuable tool for researchers exploring new reaction pathways and designing innovative molecular structures.

Integration into the Synthesis of Specialized Organic Materials and Ligands

The unique electronic and structural properties of the en-yne moiety in this compound make it a candidate for incorporation into specialized organic materials. For example, conjugated en-yne systems are known to exhibit interesting photophysical and electronic properties, making them relevant for applications in organic electronics and materials science. Furthermore, the primary alcohol provides a convenient handle for attaching the molecule to surfaces or incorporating it into larger polymer structures. The alkyne functionality can also participate in "click" chemistry reactions, enabling the efficient construction of complex macromolecular architectures and functional ligands for catalysis.

Development of Methodologies for the Scalable Production of this compound

The growing interest in this compound as a synthetic building block has necessitated the development of efficient and scalable production methods. While specific industrial-scale syntheses are not widely published, academic efforts have focused on stereoselective routes to access this compound. Common strategies often involve the stereoselective reduction of a corresponding diyne precursor or the coupling of smaller, readily available fragments. The optimization of reaction conditions, catalyst selection, and purification techniques are critical aspects of these methodologies to ensure high purity and yield, making this valuable intermediate more accessible for broader synthetic applications.

Future Directions and Emerging Research Avenues for Z Oct 5 En 2 Yn 1 Ol

Development of Greener and More Sustainable Synthetic Routes for (Z)-Oct-5-en-2-yn-1-ol

Future synthetic strategies for this compound will likely prioritize sustainability, adhering to the principles of green chemistry to minimize environmental impact. yale.educonsensus.appepa.gov This involves a shift from stoichiometric reagents to catalytic processes, the use of renewable feedstocks, and designing for energy efficiency. yale.eduacs.org

Key areas of development include:

Atom Economy-Maximizing Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. acs.org Future routes to this compound could leverage transition-metal-catalyzed cross-coupling reactions that are known for their high atom economy. organic-chemistry.org

Catalytic Approaches: The development of novel catalytic systems will be crucial. This could involve the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals (e.g., palladium, platinum) in key bond-forming steps. rsc.org Furthermore, one-pot syntheses that combine multiple reaction steps, such as the oxidation of an alcohol followed by a Wittig-type reaction, can reduce waste and improve efficiency. organic-chemistry.org

Renewable Feedstocks: Research into the synthesis of this compound from bio-based starting materials is a significant future direction. consensus.app This could involve the conversion of biomass-derived platform chemicals into the necessary building blocks for the enyne alcohol.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Utilizing reactions like catalytic cross-coupling to maximize the incorporation of reactants. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Use of Catalysis | Favoring catalytic methods over stoichiometric ones to reduce waste. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or starting from bio-derived chemicals. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The combination of an alkene, an alkyne, and an alcohol in this compound offers a rich playground for discovering novel chemical transformations. The electronic interplay between the π-systems of the double and triple bonds can lead to unique reactivity patterns that are yet to be explored.

Potential areas of investigation include:

Cascade Reactions: The proximity of the functional groups in this compound makes it an ideal substrate for cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity. nih.gov This could involve metal-catalyzed cycloisomerizations or radical-mediated cyclizations to generate novel carbocyclic and heterocyclic scaffolds. rsc.org

Regio- and Stereoselective Functionalization: A key challenge and opportunity will be the development of methods to selectively functionalize one of the unsaturated bonds in the presence of the other. acs.org This could be achieved through careful choice of catalysts and reagents, enabling the synthesis of a diverse range of derivatives.

Enyne Metathesis: Enyne metathesis is a powerful tool for the formation of new carbon-carbon bonds and could be applied to this compound to synthesize complex dienes and other valuable structures. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. acs.orgnih.gov

Future research in this area will likely focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate process optimization. scispace.com This could involve the use of packed-bed reactors with immobilized catalysts to simplify purification. acs.org

Automated Synthesis Platforms: Automated systems can accelerate the discovery of new reactions and the optimization of reaction conditions. chemistryworld.com An automated platform could be used to rapidly screen different catalysts, solvents, and temperatures for the synthesis of this compound, significantly speeding up the research and development process.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., spectroscopy) and purification modules into a flow system would allow for real-time monitoring and control of the reaction, leading to higher purity and yield of the final product. researchgate.net

Potential for Bioinspired or Biocatalytic Syntheses of this compound and its Analogs

Nature provides a wealth of inspiration for the development of novel and sustainable synthetic methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly syntheses. nih.govtandfonline.com

Promising research avenues include:

Enzymatic Synthesis: The use of enzymes, such as lipoxygenases or custom-designed enzymes, could enable the stereoselective synthesis of this compound and its chiral analogs. acs.orgnih.gov Ketoreductases, for example, are known for their ability to produce chiral alcohols with high enantiomeric excess. tandfonline.comacs.org

Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. nih.gov Engineered microorganisms could be developed to produce this compound from simple feedstocks.

Bio-inspired Catalysis: The design of synthetic catalysts that mimic the active sites of enzymes is a rapidly growing field. Such catalysts could offer the high selectivity of enzymes while being more robust and versatile.

| Biocatalytic Approach | Potential Advantages for this compound Synthesis |

| Isolated Enzymes (e.g., Ketoreductases) | High enantioselectivity for the synthesis of chiral analogs. |

| Whole-Cell Systems | Cost-effective production, cofactor regeneration in situ. |

| Engineered Enzymes | Tailored substrate specificity and reactivity. |

Application in Novel Materials Science Architectures and Advanced Chemical Systems

The unique chemical structure of this compound makes it a promising building block for the creation of new materials with tailored properties. The combination of rigidity from the alkyne and flexibility from the alkyl chain, along with the reactive handles of the alkene, alkyne, and alcohol, allows for a wide range of chemical modifications.

Future applications in materials science could include:

Polymer Synthesis: The enyne functionality can be utilized in various polymerization reactions, such as acyclic diene metathesis (ADMET) or enyne metathesis polymerization, to create polymers with unique architectures and properties. nih.govdigitellinc.com The alcohol group can serve as a point for further functionalization or for initiating polymerization.

Functional Materials: this compound could be incorporated into the synthesis of functional materials, such as conductive polymers, liquid crystals, or nonlinear optical materials, where the conjugated enyne system can impart desirable electronic or optical properties. researchgate.net

Self-Assembling Systems: The amphiphilic nature of molecules derived from this compound could be exploited to create self-assembling systems, such as micelles or vesicles, with potential applications in drug delivery or nanotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-Oct-5-en-2-yn-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of this compound typically involves selective hydrogenation of alkynes to cis-alkenes. A Lindlar catalyst (palladium on calcium carbonate with quinoline) is commonly used to achieve stereoselectivity. For example, partial hydrogenation of oct-5-en-2-yne under controlled H₂ pressure (1–2 atm) at 25–40°C can yield the Z-isomer. Post-synthesis, purity should be confirmed via gas chromatography (GC) with polar columns (e.g., ZB-Wax) and retention index validation against NIST reference data . Nuclear magnetic resonance (NMR) analysis, particularly ¹H and ¹³C, is critical to verify stereochemistry and functional group integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar capillary columns (e.g., ZB-Wax) with helium as the carrier gas and a temperature ramp (e.g., 5°C/min) to resolve enantiomeric impurities .

- Spectroscopic Analysis : Assign peaks in ¹H NMR (δ 4.2–5.5 ppm for alkene protons) and IR (C≡C stretch ~2100–2260 cm⁻¹, O-H stretch ~3200–3600 cm⁻¹) to confirm structural features .

- Purity Assessment : Report melting points, boiling points, and optical rotation values, adhering to IUPAC guidelines for compound identification .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Contradictions in NMR or GC data often arise from stereoisomeric impurities or solvent effects. To mitigate this:

- 2D NMR Techniques : Use HSQC and COSY to correlate alkene/alkyne protons with adjacent carbons and protons, resolving overlapping signals .

- Chiral Chromatography : Employ chiral stationary phases (e.g., β-cyclodextrin derivatives) in GC or HPLC to separate enantiomers and quantify stereochemical purity .

- Reference Standards : Cross-validate retention indices and spectral libraries (e.g., NIST Chemistry WebBook) to ensure alignment with published data .

Q. What strategies are effective for studying the reaction mechanisms of this compound in catalytic transformations?

- Methodological Answer : To probe reaction pathways:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in hydrogenation or cycloaddition reactions .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and predict regioselectivity in alkyne-alkene reactions .

- In Situ Spectroscopy : Monitor reactions via FTIR or Raman spectroscopy to detect intermediate species (e.g., metal-alkyne complexes) .

Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?

- Methodological Answer : Reproducibility issues often stem from variations in catalyst activation or solvent purity. Solutions include:

- Detailed Protocol Sharing : Document catalyst pre-treatment steps (e.g., Lindlar catalyst poisoning with quinoline) and solvent drying methods (e.g., molecular sieves for THF) .

- Open Data Practices : Share raw GC-MS/NMR files and reaction condition metadata in supplementary materials to enable cross-lab validation .

- Collaborative Trials : Conduct inter-laboratory studies to identify critical variables (e.g., stirring rate, inert gas purity) affecting yield .

Application-Oriented Questions

Q. What role does this compound play in studying enzyme interactions with conjugated alkene-alkyne systems?

- Methodological Answer : The compound’s dual functional groups make it a probe for enzymatic stereoselectivity. For example:

- Enzyme Assays : Incubate this compound with cytochrome P450 monooxygenases to track epoxidation or hydroxylation patterns via LC-MS .

- Docking Simulations : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinities with active sites, correlating with experimental kinetic data .

Q. How can researchers leverage this compound in materials science for designing functional polymers?

- Methodological Answer : Its conjugated system enables applications in:

- Click Chemistry : Participate in copper-free azide-alkyne cycloadditions to create cross-linked hydrogels, monitored via rheometry and FTIR .

- Photopolymerization : Use UV-initiated radical polymerization with photoinitiators (e.g., Irgacure 2959) to study kinetics via real-time FTIR .

Data Management & Ethical Considerations

Q. How should researchers balance open data sharing with privacy concerns when publishing datasets on this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Anonymization : Remove proprietary synthesis details while sharing spectral data in repositories like PubChem or Zenodo .

- Informed Consent : If human-derived enzymes are used, include clauses in ethics approvals for data sharing, as per GDPR and IRB guidelines .

Tables for Key Data

Table 1 : Analytical Parameters for this compound

Table 2 : Common Contaminants in Synthesis

| Impurity | Detection Method | Resolution Strategy |

|---|---|---|

| (E)-Isomer | Chiral GC or 2D NMR | Recrystallization in hexane |

| Unreacted Alkyne | GC retention time < 8.2 min | Column chromatography |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.